molecular formula C10H15N3O B11902566 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11902566
M. Wt: 193.25 g/mol
InChI Key: CYDPIBYRHZGMPV-UHFFFAOYSA-N
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Description

Structure and Synthesis
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a bicyclic heterocyclic compound featuring a fused pyrazole and pyridine ring system. Key structural features include:

  • Cyclopropylmethyl substituent at position 2, enhancing steric and electronic properties.
  • Hydroxyl group at position 3, enabling hydrogen bonding and solubility .
  • Partial saturation of the pyridine ring (4,5,6,7-tetrahydro), influencing conformational flexibility .

Synthesis
The compound is synthesized via multi-step reactions, typically involving:

Cyclocondensation of hydrazine derivatives with cyclic ketones.

Introduction of the cyclopropylmethyl group using cyclopropylmethyl bromide under basic conditions .

Final purification via recrystallization or chromatography .

Biological Relevance
Preliminary studies suggest interactions with enzymes or receptors involved in apoptosis and inflammation, though exact targets remain under investigation .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C10H15N3O/c14-10-8-2-1-5-11-9(8)12-13(10)6-7-3-4-7/h7,11-12H,1-6H2

InChI Key

CYDPIBYRHZGMPV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)NN(C2=O)CC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable pyrazole derivative, followed by cyclization to form the pyrazolo[3,4-b]pyridine ring system. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The nitrogen atoms in the pyrazolo[3,4-b]pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated pyrazolo[3,4-b]pyridine ring.

Scientific Research Applications

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological activities among pyrazolo[3,4-b]pyridine derivatives:

Compound Name Substituents Molecular Formula Key Biological Activities Unique Features
Target Compound 2-Cyclopropylmethyl, 3-OH C₁₁H₁₅N₃O* Apoptosis induction, enzyme modulation Cyclopropylmethyl enhances lipophilicity
5-Methyl-2-phenyl-4,5,6,7-tetrahydro-2H-... 2-Phenyl, 5-methyl C₁₃H₁₅N₃O Antiproliferative (caspase activation) Phenyl group improves receptor binding
2-Cyclohexyl-6-methyl-4,5,6,7-tetrahydro-2H-... 2-Cyclohexyl, 6-methyl C₁₃H₁₈N₂O IDO inhibition (anticancer) Bulkier cyclohexyl affects pharmacokinetics
2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-... 2-Isopropyl, 6-methyl C₁₀H₁₇N₃O Antimicrobial, material science applications Isopropyl improves metabolic stability
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol 6-methyl, unsaturated pyridine C₇H₇N₃O Broad-spectrum biological activity Tautomerism alters reactivity

Key Findings

Substituent Effects: Cyclopropylmethyl (Target Compound): Increases membrane permeability due to moderate lipophilicity, balancing solubility and bioavailability . Phenyl (): Enhances π-π stacking with aromatic residues in enzyme active sites, improving binding affinity .

Biological Activity: Hydroxyl-containing derivatives (e.g., Target Compound) show enhanced apoptosis induction compared to non-hydroxylated analogs (e.g., 1H-Pyrazolo[3,4-b]pyridine) due to hydrogen bonding with cellular targets . Methyl or fluorine substitutions () improve metabolic stability and selectivity for cancer cells .

Synthetic Complexity :

  • Cyclopropylmethyl introduction requires precise control of reaction conditions (e.g., anhydrous solvents) to avoid ring-opening side reactions .
  • Cyclohexyl and isopropyl derivatives are synthesized via similar pathways but with distinct precursor ketones .

Biological Activity

2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C_{12}H_{16}N_{2}O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 1707585-62-3

The biological activity of this compound appears to be related to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antimicrobial Activity : Inhibiting the growth of certain pathogens.
  • Cytotoxic Effects : Potentially affecting cancer cell lines through apoptosis or cell cycle arrest.

Biological Activity Summary

The compound has shown promising results in various studies:

Biological Activity Target/Effect Reference
Antimicrobial ActivityMycobacterium tuberculosis (MTB)
CytotoxicityHuman cancer cell lines (e.g., MCF-7)
Protein Kinase InhibitionCDK2 and Abl kinases

Antimicrobial Activity

A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibited significant antimicrobial activity against ESKAPE pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for MTB was reported at 26.7 mM for related compounds, suggesting potential efficacy in treating resistant strains .

Cytotoxicity in Cancer Models

In vitro studies evaluated the cytotoxic effects of pyrazolo[3,4-b]pyridine derivatives on human cancer cell lines such as MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia). The results indicated that while some derivatives showed promise in inhibiting cancer cell proliferation, the specific compound 2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol did not demonstrate significant cytotoxicity within the tested concentration range .

Protein Kinase Inhibition

The compound's potential as a protein kinase inhibitor was explored. It was noted that certain structural features are crucial for binding to kinases like CDK2 and Abl. However, the specific compound did not show effective inhibition in preliminary assays compared to other known inhibitors .

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